molecular formula C7H6ClNO B580550 4-ChlorobenzaMide--d4 CAS No. 1219794-65-6

4-ChlorobenzaMide--d4

Cat. No.: B580550
CAS No.: 1219794-65-6
M. Wt: 159.605
InChI Key: BLNVISNJTIRAHF-RHQRLBAQSA-N
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Description

4-ChlorobenzaMide–d4 is a deuterium-labeled derivative of 4-Chlorobenzamide. This compound is primarily used in scientific research due to its unique physical and chemical properties. The incorporation of deuterium atoms into the molecule makes it particularly useful for studies involving pharmacokinetics and metabolic profiling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ChlorobenzaMide–d4 typically involves the direct condensation of 4-Chlorobenzoic acid with deuterated ammonia or a deuterated amine. This reaction is often carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient .

Industrial Production Methods

In an industrial setting, the production of 4-ChlorobenzaMide–d4 may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-ChlorobenzaMide–d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-ChlorobenzaMide–d4 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 4-ChlorobenzaMide–d4 involves its incorporation into drug molecules as a stable isotope. This incorporation can affect the pharmacokinetic and metabolic profiles of the drugs, making it easier to track and quantify the drugs during the development process. The deuterium atoms in the molecule can alter the rate of metabolic reactions, providing valuable insights into the drug’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ChlorobenzaMide–d4 is unique due to the presence of deuterium atoms, which makes it particularly useful for studies involving stable isotopes. This property distinguishes it from its non-deuterated counterparts, providing enhanced stability and altered metabolic profiles that are valuable in scientific research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 4-ChlorobenzaMide--d4 involves the introduction of a deuterium atom at the para position of 4-chlorobenzoic acid, followed by conversion to 4-chlorobenzoyl chloride and subsequent reaction with ammonia to form the final product.", "Starting Materials": [ "4-Chlorobenzoic acid-d4", "Thionyl chloride", "Ammonia solution" ], "Reaction": [ "1. 4-Chlorobenzoic acid-d4 is reacted with thionyl chloride to form 4-chlorobenzoyl chloride-d4.", "2. 4-Chlorobenzoyl chloride-d4 is then reacted with ammonia solution to form 4-ChlorobenzaMide--d4.", "3. The final product is purified through recrystallization or column chromatography." ] }

CAS No.

1219794-65-6

Molecular Formula

C7H6ClNO

Molecular Weight

159.605

IUPAC Name

4-chloro-2,3,5,6-tetradeuteriobenzamide

InChI

InChI=1S/C7H6ClNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)/i1D,2D,3D,4D

InChI Key

BLNVISNJTIRAHF-RHQRLBAQSA-N

SMILES

C1=CC(=CC=C1C(=O)N)Cl

Synonyms

4-ChlorobenzaMide--d4

Origin of Product

United States

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